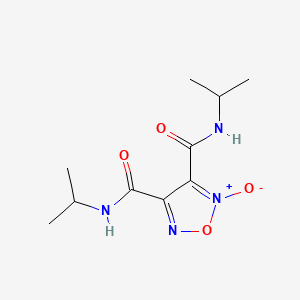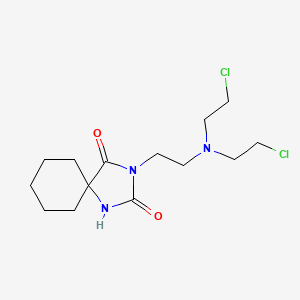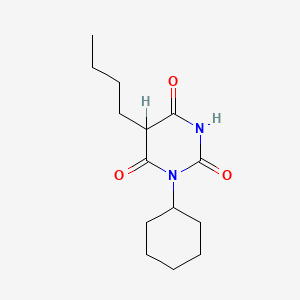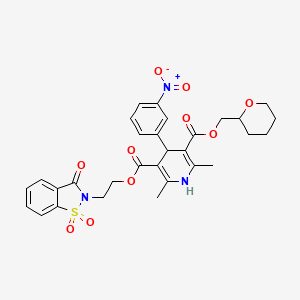
オルプリノン
概要
説明
オルプリノンは、1996年より日本で販売されている心臓興奮薬です . オルプリノンは、心臓の収縮力を高め、血管を拡張する効果をもたらす、選択的ホスホジエステラーゼIII阻害剤です . この化合物は、特に急性心不全と脳虚血の治療に有用です .
製造方法
高純度オルプリノン塩酸塩の製造は、通常、2-アミノ-5-ブロモピリジンを初期原料として開始します . 合成プロセスには、還元、縮合、環化反応など、いくつかのステップが含まれます. 反応条件は一般的に穏やかで、このプロセスは、収率が高く、不純物含有量が低いため、工業生産に適しています .
科学的研究の応用
Olprinone has a wide range of scientific research applications. In medicine, it is used to treat acute heart failure and improve cerebral blood flow . In biology, it has been shown to have protective effects in models of liver injury and sepsis . In chemistry, it is used as a model compound for studying phosphodiesterase inhibitors . Its industrial applications include its use in the production of high-purity pharmaceuticals .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Olprinone plays a significant role in biochemical reactions by selectively inhibiting phosphodiesterase III, which leads to increased cellular concentrations of cAMP . This interaction with cAMP, a crucial secondary messenger in cells, allows Olprinone to exert its effects.
Cellular Effects
Olprinone has been shown to have profound effects on various types of cells and cellular processes. For instance, it attenuates the acute inflammatory response and apoptosis after spinal cord trauma in mice . It achieves this by reducing the degree of spinal cord inflammation and tissue injury, neutrophil infiltration, nitrotyrosine formation, pro-inflammatory cytokines, NF-κB expression, p-ERK1/2 and p38 expression, and apoptosis .
Molecular Mechanism
The mechanism of action of Olprinone is attributed to its ability to increase cellular concentrations of cAMP . This increase in cAMP levels can lead to a variety of effects at the molecular level, including the activation of protein kinase A (PKA), which can phosphorylate and thereby regulate the function of various proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, Olprinone has been observed to reduce the development of inflammation and tissue injury associated with spinal cord trauma over time
Dosage Effects in Animal Models
While specific dosage effects of Olprinone in animal models are not mentioned in the available literature, the study does mention that Olprinone treatment (0.2 mg/kg, i.p.) 1 and 6 h after the SCI significantly reduced the degree of spinal cord inflammation and tissue injury .
Metabolic Pathways
The specific metabolic pathways that Olprinone is involved in are not clearly mentioned in the available literature. Given its role as a phosphodiesterase III inhibitor, it is likely involved in the cAMP signaling pathway .
準備方法
The preparation of high-purity olprinone hydrochloride typically starts with 2-amino-5-bromopyridine as the initial raw material . The synthetic process involves several steps, including reduction, condensation, and cyclization reactions. The reaction conditions are generally mild, and the process is suitable for industrial production due to its high yield and low impurity content .
化学反応の分析
オルプリノンは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応で一般的に使用される試薬には、酢酸アンモニウムと蟻酸があります . これらの反応によって生成される主な生成物は、通常、最終的なオルプリノン化合物に至る中間体です .
科学研究への応用
オルプリノンは、幅広い科学研究への応用を持っています. 医学では、急性心不全の治療と脳血流量の改善に使用されます . 生物学では、肝臓損傷と敗血症のモデルにおいて、保護効果があることが示されています . 化学では、ホスホジエステラーゼ阻害剤を研究するためのモデル化合物として使用されます . 産業用途には、高純度医薬品製造における使用が含まれます .
類似化合物との比較
特性
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWFIIYTJQOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048461 | |
| Record name | Olprinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106730-54-5 | |
| Record name | Olprinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106730-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olprinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olprinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olprinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLPRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














